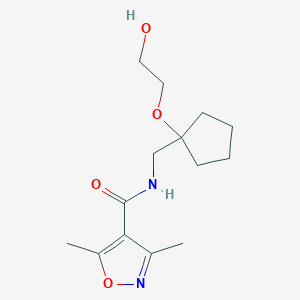
oxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate,trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid, also known as OMA, is a chemical compound that has been widely used in scientific research. It is a derivative of the amino acid leucine and is commonly used as a building block for the synthesis of peptides and proteins. OMA has been shown to have several biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Aplicaciones Científicas De Investigación
Chemical Development
- Oxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate, known as an anticonvulsant, has undergone development in manufacturing processes, involving chiral alkylations and considerations for cost-effective production (Hoekstra et al., 1997).
Chemoenzymatic Manufacturing Process
- A novel chemoenzymatic manufacturing process for this compound, improving process efficiency and reducing solvent use, has been developed (Martínez et al., 2008).
Analytical Techniques
- A specific and sensitive isocratic method for measuring this compound in rat plasma and milk via high-performance liquid chromatography was developed, enhancing its quantification in biological samples (Windsor & Radulovic, 1995).
Synthesis and Chemical Transformations
- Research has been conducted on the synthesis of similar oxolane derivatives and their applications in esterifications and selective reactions, demonstrating the versatility of these compounds (Wang et al., 2012).
Electrochemical Fluorination
- Electrochemical fluorination studies of ester derivatives related to oxolane-2-yl compounds, leading to new fluorinated products, showcase the compound's potential in synthetic chemistry (Takashi et al., 2005).
Enantioselective Synthesis
- An enantioselective synthesis method for this compound using asymmetric hydrogenation has been developed, contributing to its efficient production (Burk et al., 2003).
Safety Assessment in Food Contact Materials
- Safety assessments for similar trifluoroacetic acid derivatives used in food contact materials have been conducted, ensuring consumer safety (Flavourings, 2014).
Propiedades
IUPAC Name |
oxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3.C2HF3O2/c1-9(2)5-10(7-13)6-12(14)16-11-3-4-15-8-11;3-2(4,5)1(6)7/h9-11H,3-8,13H2,1-2H3;(H,6,7)/t10-,11?;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBSAHFFVKGAOM-JMFXEUCVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)OC1CCOC1)CN.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)OC1CCOC1)CN.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24F3NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
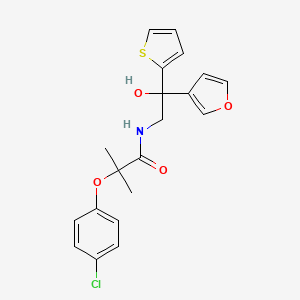

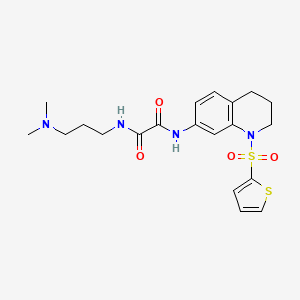
![N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2374198.png)
![1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride](/img/structure/B2374200.png)
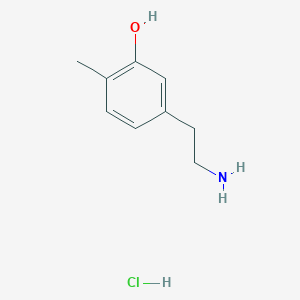

![1-{2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2374205.png)
![N-(4-acetylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2374206.png)
![(Z)-N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2374207.png)

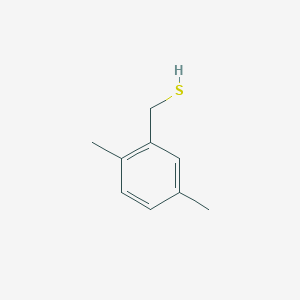
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B2374211.png)
